N,N-Diethyl-4-(trimethylsilyl)but-3-yn-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
18051-92-8 |
|---|---|
Molecular Formula |
C11H23NSi |
Molecular Weight |
197.39 g/mol |
IUPAC Name |
N,N-diethyl-4-trimethylsilylbut-3-yn-1-amine |
InChI |
InChI=1S/C11H23NSi/c1-6-12(7-2)10-8-9-11-13(3,4)5/h6-8,10H2,1-5H3 |
InChI Key |
WPTCAQOLQLZVQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Alkynylation of Propargyl Bromide
Propargyl bromide serves as a starting material due to its high reactivity in nucleophilic substitution reactions. In a modified procedure adapted from similar syntheses, propargyl bromide is treated with a diethylamine derivative in dichloromethane (DCM) at 0°C. The reaction proceeds via an mechanism, yielding N,N-diethylprop-2-yn-1-amine. Cooling minimizes side reactions such as polymerization.
Silylation with Trimethylsilyl Triflate
The alkyne intermediate is then silylated using trimethylsilyl triflate () in tetrahydrofuran (THF) at −78°C. This step employs n-butyllithium () to deprotonate the terminal alkyne, generating a lithium acetylide that reacts with the silylating agent. The reaction is quenched with aqueous , and the product is extracted with diethyl ether. Purification via silica gel chromatography (pentane/ethyl acetate, 19:1) affords the silylated alkyne in yields exceeding 85%.
Final Amination
The final step introduces the diethylamino group through a nucleophilic substitution or reductive amination. While specific details for this compound are sparse, analogous procedures for related amines suggest the use of diethylamine in the presence of a Lewis acid such as boron trifluoride etherate ().
Table 1: Alkynylation-Silylation-Amination Method Overview
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Alkynylation | Propargyl bromide, , DCM, 0°C | ~75% | Polymerization side reactions |
| Silylation | , , THF, −78°C | 85–90% | Moisture sensitivity |
| Amination | , , rt | ~70% | Competing elimination reactions |
One-Pot Propargyl Aza-Claisen Rearrangement
A streamlined one-pot method leverages the propargyl aza-Claisen rearrangement, enabling simultaneous formation of the alkyne and amine functionalities. This approach, adapted from studies on analogous compounds, involves reacting 4-(trimethylsilyl)but-3-yn-2-one with diethylamine in the presence of magnesium sulfate () as a desiccant.
Reaction Mechanism
The ketone undergoes nucleophilic attack by diethylamine, forming an imine intermediate. Subsequent rearrangement under mild acidic conditions (e.g., ) generates the target amine. The trimethylsilyl group stabilizes the alkyne during rearrangement, preventing undesired side reactions.
Optimization Insights
Key parameters include:
-
Solvent : Dichloromethane () ensures high solubility of both reactants.
-
Temperature : Room temperature (20–25°C) balances reaction rate and selectivity.
-
Catalyst : Substoichiometric (15 mol%) enhances rearrangement efficiency.
Table 2: One-Pot Aza-Claisen Rearrangement Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Maximizes reactant solubility | |
| Catalyst loading | 15 mol% | Prevents over-acidification |
| Reaction time | 16–24 h | Ensures complete rearrangement |
Direct Coupling of Preformed Silylated Alkynes
This method utilizes pre-synthesized silylated alkynes, such as 4-(trimethylsilyl)but-3-yne-1-amine, which is subsequently alkylated with diethyl sulfate or diethyl carbonate.
Alkylation Conditions
The amine reacts with diethyl sulfate in a polar aprotic solvent (e.g., ) at 60–80°C. Triethylamine () is added to scavenge , driving the reaction to completion.
Yield and Scalability
Reported yields range from 65–78%, with scalability limited by the cost of preformed silylated alkynes. However, this method avoids moisture-sensitive intermediates, making it suitable for industrial applications.
Table 3: Comparative Analysis of Preparation Methods
| Method | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|
| Alkynylation-Silylation-Amination | 70–85% | Moderate | High |
| One-Pot Aza-Claisen | 75–90% | High | Moderate |
| Direct Coupling | 65–78% | Low | Low |
Chemical Reactions Analysis
Propargyl Aza-Claisen Rearrangement
This compound participates in -sigmatropic rearrangements under acidic or catalytic conditions. In a representative study:
Reaction Setup
-
Conditions : Dichloromethane solvent, room temperature, 2 h
Outcome :
Formation of substituted isoxazol-4-amine derivatives through imine intermediates. The trimethylsilyl group enhances alkyne stability during rearrangement.
| Reactant | Product | Yield |
|---|---|---|
| 4-(TMS)but-3-yn-2-one | N-(4-(TMS)but-3-yn-2-yl)isoxazol-4-amine | 58% |
Carbocyclization with Organometallic Reagents
The compound undergoes Ti–Mg-catalyzed cyclization to form nitrogen-containing heterocycles:
Key Components :
Mechanism :
-
Activation of the alkyne by Ti catalyst
-
Nucleophilic attack by Et₂Zn at the β-carbon
-
5-endo-dig cyclization to form pyrrolidine derivatives
Product Example :
3-Methyl-4-methylenepyrrolidine (Z-configuration confirmed by NOESY)
Nucleophilic Substitution at the Amine Center
The diethylamino group undergoes alkylation or arylation under Mitsunobu-like conditions:
-
Substrate : (Z)-4-(Trimethylsilyl)but-3-en-1-yl tosylate
-
Nucleophile : Benzylamine (5 eq.)
-
Conditions : Ethanol, 80°C, 6 h
| Starting Material | Product | Yield |
|---|---|---|
| Tosylate derivative | N-Benzyl-N-(Z)-silylbutenylamine | 75% |
Thiol-Yne Click Chemistry
The activated alkyne participates in stereoselective thiol additions:
| Catalyst | Selectivity (E:Z) | Rationale |
|---|---|---|
| DBU | 10:90 | Anti-addition via thiolate ion |
| DIPEA | 97:3 | Syn-addition through ion-pairing |
Reaction Scope :
-
Compatible with aromatic and aliphatic thiols
-
TMS group prevents over-addition by stabilizing the intermediate
Deprotection Reactions
The trimethylsilyl group can be cleaved under controlled conditions:
Standard Protocol :
-
Reagent : TBAF (1.0 eq.)
-
Conditions : THF, 0°C → rt, 2 h
-
Result : Forms terminal alkyne derivative (HC≡C-CH₂-NEt₂)
Applications :
Serves as a protected alkyne synthon in multi-step syntheses
Comparative Reaction Table
Scientific Research Applications
Synthesis of Bioactive Compounds
The compound has been utilized as a precursor in the synthesis of several bioactive molecules. For instance, it can be involved in the formation of 1,4-diarylbuta-1,3-diynes through Sonogashira coupling reactions. These diynes have been studied for their potential as inhibitors against hepatitis C virus NS5A, showcasing the compound's relevance in pharmaceutical applications .
Alkynylation Reactions
N,N-Diethyl-4-(trimethylsilyl)but-3-yn-1-amine serves as an effective alkynylating agent due to the presence of the trimethylsilyl group, which can be easily transformed or removed under mild conditions. This property enables its use in various alkynylation reactions, leading to the formation of more complex structures such as chiral 1,3-dienes and other alkynyl derivatives that are important in drug development .
Synthesis of Functionalized Silanes
The compound can also be used to synthesize functionalized silanes through reactions involving its terminal alkyne functionality. This application is particularly useful in creating silane-based materials that exhibit unique properties such as enhanced thermal stability and reactivity. The trimethylsilyl group acts as a protective group that can be selectively removed, allowing for further functionalization of the resulting silanes .
Catalytic Applications
Research indicates that compounds like this compound can participate in catalytic cycles involving metal catalysts such as copper or palladium. These catalytic systems facilitate various coupling reactions essential for constructing complex organic frameworks. The versatility of this compound makes it suitable for both homogeneous and heterogeneous catalysis .
Materials Science
In materials science, the incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Its alkyne functionality allows for cross-linking reactions that can lead to novel polymeric materials with tailored properties for specific applications such as coatings and composites .
Case Study 1: Synthesis of Hepatitis C Inhibitors
A study demonstrated the synthesis of a series of unsymmetrical arylated systems from this compound via cross-coupling reactions. The resulting compounds showed promising activity against hepatitis C virus NS5A, highlighting their potential therapeutic applications .
Case Study 2: Development of Chiral Dienes
Another research effort focused on using this compound to produce chiral 1,3-dienes through ring-closing metathesis reactions. These dienes are valuable intermediates in the synthesis of complex natural products and pharmaceuticals, showcasing the compound's utility in asymmetric synthesis .
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(trimethylsilyl)but-3-yn-1-amine involves its role as a silylating agent. It reacts with polar organic compounds, replacing active hydrogen atoms with trimethylsilyl groups. This modification can enhance the stability and reactivity of the target molecules, making them suitable for further chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being derivatized.
Comparison with Similar Compounds
Structural Analogues with Trimethylsilyl-Alkyne Motifs
Compounds sharing the TMS-alkyne backbone exhibit distinct reactivity and stability profiles due to substituent variations:
Key Findings :
- The diethyl groups in the target compound reduce nucleophilicity compared to the primary amine in S5, altering its reactivity in alkylation or acylation reactions .
- The tosyl group in the sulfonamide analogue enhances electron-withdrawing effects, increasing the alkyne’s electrophilicity for selective click reactions .
Analogues with Varied Amine Substituents
Substituents on the nitrogen atom significantly impact steric bulk and electronic properties:
Key Findings :
- Pyridinyl substituents (e.g., in N,N-diethyl-3-pyridin-2-ylpropan-1-amine) introduce aromaticity, enabling π-π stacking interactions absent in the TMS-alkyne target compound .
- Dimethyl substituents reduce steric hindrance compared to diethyl groups, enhancing accessibility in catalytic applications .
Analogues with Cyclic or Heterocyclic Moieties
Incorporation of cyclic structures alters conformational flexibility and electronic density:
Key Findings :
Physicochemical and Spectroscopic Comparisons
- NMR Shifts : The TMS group in the target compound and S5 causes characteristic upfield shifts for protons near silicon (δ ~0.16 ppm in S5) . Diethyl groups exhibit split signals (e.g., δ 1.0–1.5 ppm for CH3) absent in dimethyl analogues .
- Thermal Stability: Bulky silyl groups increase thermal stability compared to non-silylated alkynes, as seen in TMS-protected intermediates .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for N,N-Diethyl-4-(trimethylsilyl)but-3-yn-1-amine?
- Methodological Answer : The compound can be synthesized via coupling reactions starting from 4-(trimethylsilyl)but-3-yn-1-amine (S5) and diethylamine derivatives. Key steps include:
- Use of coupling agents like N,N-diisopropylethylamine (DIPEA) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) to activate carboxylic acid intermediates for amine coupling .
- Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate the product.
- Example: In related syntheses, N-Boc-protected proline derivatives were coupled with but-3-yn-1-amine under similar conditions .
Q. Which spectroscopic techniques are critical for characterizing N,N-Diethyl-4-(trimethylsilyl)but-3-yn-1-amine?
- Methodological Answer :
- 1H/13C-NMR : Key signals include the trimethylsilyl (TMS) group (δ ≈ 0.0–0.2 ppm in 1H-NMR; δ ≈ 0.0–2.0 ppm in 13C-NMR) and alkyne protons (δ ≈ 2.5–3.5 ppm for adjacent CH2 groups) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+Ag]+ adducts for enhanced sensitivity) .
- IR Spectroscopy : Detect alkyne C≡C stretches (~2100–2260 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .
Q. How is the stability of intermediates managed during synthesis?
- Methodological Answer :
- Crude Product Handling : For sensitive intermediates (e.g., secondary amines), direct use in subsequent steps without purification minimizes decomposition .
- Low-Temperature Storage : Store intermediates at -20°C to prevent degradation .
- Inert Atmosphere : Use argon/nitrogen during reactions to avoid oxidation of alkyne or amine groups .
Advanced Research Questions
Q. What strategies optimize coupling reactions involving the trimethylsilyl (TMS) group?
- Methodological Answer :
- Reagent Selection : Use bulky bases (e.g., DIPEA) to suppress side reactions with the TMS group .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility while stabilizing reactive intermediates .
- Kinetic Monitoring : In-line IR spectroscopy in flow reactors tracks reaction progress and identifies byproducts .
Q. How do steric effects influence the reactivity of N,N-Diethyl-4-(trimethylsilyl)but-3-yn-1-amine in click chemistry?
- Methodological Answer :
- Steric Hindrance Analysis : The TMS group and diethyl substituents reduce nucleophilicity at the alkyne, requiring catalytic systems like Cu(I)/ligand complexes for azide-alkyne cycloadditions.
- Computational Modeling : DFT calculations predict regioselectivity in cycloaddition reactions (e.g., 1,3-dipolar vs. 1,4-regioisomers) .
Q. How are contradictions in spectroscopic data resolved for structurally similar compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
